N~3~,N~3~,N~5~,N~5~-Tetrakis(3-methylphenyl)pyridine-3,5-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~3~,N~3~,N~5~,N~5~-Tetrakis(3-methylphenyl)pyridine-3,5-diamine is a chemical compound known for its unique structure and properties It is composed of a pyridine ring substituted with four 3-methylphenyl groups at the N3 and N5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3,N~3~,N~5~,N~5~-Tetrakis(3-methylphenyl)pyridine-3,5-diamine typically involves the reaction of pyridine-3,5-diamine with 3-methylphenyl halides under specific conditions. One common method includes:
Starting Materials: Pyridine-3,5-diamine and 3-methylphenyl halides.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Procedure: The pyridine-3,5-diamine is dissolved in DMF, and the 3-methylphenyl halides are added along with potassium carbonate. The mixture is heated to around 100-120°C for several hours to facilitate the substitution reaction, resulting in the formation of N3,N~3~,N~5~,N~5~-Tetrakis(3-methylphenyl)pyridine-3,5-diamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N~3~,N~3~,N~5~,N~5~-Tetrakis(3-methylphenyl)pyridine-3,5-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one or more of the 3-methylphenyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms with altered functional groups.
Substitution: New compounds with different substituents replacing the 3-methylphenyl groups.
Scientific Research Applications
N~3~,N~3~,N~5~,N~5~-Tetrakis(3-methylphenyl)pyridine-3,5-diamine has several applications in scientific research:
Organic Electronics: Used as a material in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its electronic properties.
Materials Science: Employed in the development of advanced materials with specific optical and electronic characteristics.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.
Catalysis: Acts as a ligand in coordination chemistry and catalysis, facilitating various chemical transformations.
Mechanism of Action
The mechanism of action of N3,N~3~,N~5~,N~5~-Tetrakis(3-methylphenyl)pyridine-3,5-diamine involves its interaction with molecular targets through its aromatic and amine groups. These interactions can influence electronic properties and reactivity, making it useful in various applications. The compound can participate in π-π stacking interactions, hydrogen bonding, and coordination with metal ions, affecting its behavior in different environments.
Comparison with Similar Compounds
Similar Compounds
N,N,N′,N′-Tetrakis(3-methylphenyl)-3,3′-dimethylbenzidine: Similar in structure but with a different core, leading to variations in properties and applications.
N~3~,N~3~,N~5~,N~5~-Tetrakis(thiophen-2-ylmethyl)pyridine-3,5-dicarboxamide: Another compound with a pyridine core but different substituents, resulting in distinct chemical behavior.
Uniqueness
N~3~,N~3~,N~5~,N~5~-Tetrakis(3-methylphenyl)pyridine-3,5-diamine is unique due to its specific substitution pattern and the presence of multiple 3-methylphenyl groups. This structure imparts unique electronic and steric properties, making it valuable in specialized applications such as organic electronics and materials science.
Properties
CAS No. |
862109-23-7 |
---|---|
Molecular Formula |
C33H31N3 |
Molecular Weight |
469.6 g/mol |
IUPAC Name |
3-N,3-N,5-N,5-N-tetrakis(3-methylphenyl)pyridine-3,5-diamine |
InChI |
InChI=1S/C33H31N3/c1-24-9-5-13-28(17-24)35(29-14-6-10-25(2)18-29)32-21-33(23-34-22-32)36(30-15-7-11-26(3)19-30)31-16-8-12-27(4)20-31/h5-23H,1-4H3 |
InChI Key |
JZSILBFVGPOFJA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N(C2=CC=CC(=C2)C)C3=CC(=CN=C3)N(C4=CC=CC(=C4)C)C5=CC=CC(=C5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.